REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7](OCC)=[O:8].[Li+].[BH4-].CO>CCOCC>[Cl:1][C:2]1[CH:12]=[C:6]([CH2:7][OH:8])[CH:5]=[N:4][C:3]=1[O:13][CH2:14][C:15]([F:16])([F:17])[F:18] |f:1.2|
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Name
|
|
Quantity
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7.51 g
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Type
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reactant
|
Smiles
|
ClC=1C(=NC=C(C(=O)OCC)C1)OCC(F)(F)F
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Name
|
|
Quantity
|
0.865 g
|
Type
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reactant
|
Smiles
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[Li+].[BH4-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
1.611 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 0° C.
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Type
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CUSTOM
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Details
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quenched with HCl (1M) until pH=2 for aqueous layer
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with DCM (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic was then dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1OCC(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |